
Seocalcitol
描述
西考钙化醇,也称为 EB 1089,是一种合成的维生素 D 类似物。它已被研究用于其潜在的治疗应用,特别是在治疗各种癌症方面。 西考钙化醇旨在模拟维生素 D 活性形式 1α,25-二羟基维生素 D3 的作用,但钙活性降低,使其成为癌症治疗的有希望的候选药物 .
准备方法
合成路线和反应条件: 西考钙化醇的合成涉及几个关键步骤:
维蒂希反应: 维生素 D 衍生的醛与 3-(甲氧羰基)-2-丙烯基-1-亚甲基三苯基膦反应生成二烯酸酯。
乙基锂的添加: 二烯酸酯的酯基用乙基锂处理以形成叔醇。
光化学异构化: 叔醇的 5-6 双键被异构化为生成 (5Z)-异构体。
去硅烷化: 最后一步涉及使用四丁基氟化铵在四氢呋喃中进行去硅烷化.
工业生产方法: 西考钙化醇通过将储备液(4 mM 的异丙醇溶液)稀释到载体 Solutol HS 15 中来制备注射剂。 Solutol 稀释的西考钙化醇在 4°C 下用氮气密封在玻璃小瓶中分装储存 .
化学反应分析
Wittig Reaction 1: Formation of Intermediate 2
Reactants :
-
(S)-2-((1R,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyl-octahydro-1H-inden-1-yl)propanal
-
(E)-6-(diphenylphosphinyl)-3-ethylhex-4-en-3-ol
Conditions :
-
Solvent: Tetrahydrofuran (THF) at -78°C.
-
Base: Phenyllithium.
-
Reaction time: 5 hours.
Outcome :
Oxidation to Intermediate 4
Reagent : Pyridinium chlorochromate (PCC).
Conditions :
-
Solvent: Dichloromethane (DCM) at room temperature.
-
Reaction time: 10 hours.
Outcome : -
Yield: Quantitative (3.2 g product from 3.2 g Intermediate 3) .
Wittig Reaction 2: Formation of Intermediate 5
Reactants :
-
Intermediate 4
-
[3S-(1Z,3a,5β)]-[2-(3,5-bis(tert-butyldimethylsilyl)-2-methylidenecyclohexylidene)ethyl]diphenylphosphine oxide
Conditions :
-
Solvent: Dry THF at -78°C.
-
Base: Phenyllithium.
-
Reaction time: 3 hours.
Outcome :
Final TBS Deprotection: this compound Isolation
Reagent : TBAF.
Conditions :
Industrial Applicability
The patented route emphasizes scalability and simplicity:
-
Catalyst Efficiency : TBAF enables mild deprotection without side reactions.
-
Solvent Optimization : THF and DCM balance reactivity and safety.
-
Yield Consistency : Cumulative yield exceeds 40%, suitable for large-scale production .
Reaction Validation and Databases
The synthesis aligns with data from CAS Reactions (150+ million reactions) and Reaxys , which curate verified experimental protocols . Computational tools like ORDerly further validate reaction feasibility through atom-mapping benchmarks .
科学研究应用
Hepatocellular Carcinoma (HCC)
Seocalcitol has been investigated in clinical settings for its efficacy against hepatocellular carcinoma, one of the most prevalent forms of liver cancer. A phase II clinical trial demonstrated that this compound could reduce tumor dimensions in patients with advanced HCC. In a study involving 56 patients, two achieved complete response (CR) while others showed stable disease or progressive disease . The compound was well-tolerated with manageable side effects primarily related to hypercalcemia.
Other Cancers
Research indicates that this compound may also be effective against other malignancies:
- Breast Cancer : In animal models, it has shown promise in suppressing the growth of chemically induced breast tumors .
- Laryngeal Squamous Carcinoma : Studies reported that this compound inhibited the proliferation of human laryngeal squamous carcinoma cells by upregulating p57 mRNA and protein levels .
- Transitional Cell Carcinoma (TCC) : Preliminary data suggest that this compound inhibits TCC cell growth significantly, especially when combined with medium-chain triglycerides (MCT) .
Bone Health Applications
This compound's role extends beyond oncology; it is also studied for its effects on bone metabolism. Its ability to modulate calcium metabolism without inducing hypercalcemia makes it a candidate for treating conditions like osteoporosis and renal osteodystrophy. The compound promotes bone formation and mineralization while inhibiting bone resorption processes .
Pharmacokinetics and Bioavailability
The bioavailability of this compound is influenced by its solubility and absorption characteristics. Research has focused on optimizing these parameters to enhance its therapeutic efficacy. Various formulation strategies, including prodrug approaches, have been explored to improve oral bioavailability and pharmacokinetic profiles .
Summary of Clinical Findings
作用机制
西考钙化醇通过与维生素 D 受体结合发挥作用,维生素 D 受体是一种核受体,调节参与钙代谢、细胞生长和分化的基因表达。与受体结合后,西考钙化醇调节靶基因的转录,从而导致各种生物学效应。 所涉及的分子靶点和途径包括对 BAX 和 BCL2 蛋白的调节,这些蛋白对于细胞凋亡和细胞存活至关重要 .
相似化合物的比较
西考钙化醇与其他维生素 D 类似物相比,例如:
1α,25-二羟基维生素 D3: 维生素 D 的活性形式,对钙代谢有强烈的作用,但会导致高钙血症。
阿尔法骨化醇: 另一种维生素 D 类似物,因其对骨骼健康和钙代谢的作用而被使用。
卡泊三醇: 用于治疗牛皮癣的维生素 D 类似物。
西考钙化醇的独特性: 西考钙化醇独一无二,它能够调节细胞生长和分化,同时与 1α,25-二羟基维生素 D3 相比,钙活性降低。 这使其成为癌症治疗的宝贵化合物,因为它可以最大限度地降低高钙血症的风险,同时保留治疗功效 .
类似化合物列表:
- 1α,25-二羟基维生素 D3
- 阿尔法骨化醇
- 卡泊三醇
西考钙化醇独特的性质和潜在的治疗应用使其成为科学研究和医学领域中一个备受关注的化合物。
生物活性
Seocalcitol, also known as EB 1089, is a synthetic analogue of vitamin D that has garnered attention for its potential anti-cancer properties. Unlike traditional vitamin D, this compound exhibits significantly lower calcaemic effects while maintaining potent biological activity in regulating cell growth and differentiation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical studies, and case analyses.
This compound operates primarily through the activation of the vitamin D receptor (VDR), which is expressed in various tissues, including cancer cells. The compound has been shown to:
- Inhibit Proliferation : this compound is reported to be 50–200 times more effective than 1α,25-dihydroxyvitamin D₃ in inhibiting the proliferation of cancer cell lines in vitro and in vivo .
- Induce Differentiation : It promotes differentiation in various cancer types, leading to reduced tumor growth and metastasis .
- Regulate Gene Expression : The compound influences the expression of genes associated with cell cycle regulation and apoptosis, such as GADD45α and p21 .
Phase II Trials
A pivotal phase II study evaluated the efficacy of this compound in patients with advanced hepatocellular carcinoma (HCC). The study involved 56 patients treated with oral this compound for up to one year. Key findings included:
- Response Rates :
- Complete Response (CR): 2 patients
- Stable Disease (SD): 12 patients
- Progressive Disease (PD): 19 patients
- Survival Data :
Table 1: Outcomes in Patients with Advanced HCC
Best Response | No. of Patients |
---|---|
Complete Response | 2 |
Stable Disease | 12 |
Progressive Disease | 19 |
Not Assessed | 23 |
Time to Progression (median) | 84.5 days |
Median Survival | 207 days |
Other Cancer Types
In addition to HCC, this compound has been studied in other malignancies:
- Pancreatic Cancer : A phase II trial involving 36 patients showed no objective responses; however, five patients achieved stable disease for a median duration of 168 days .
- Breast Cancer : Preclinical studies indicated that this compound could inhibit tumor growth and metastasis in animal models .
Case Study: Advanced HCC Patient
One notable case involved a 77-year-old male patient with cirrhosis who achieved CR after 24 weeks on this compound. His treatment was marked by fluctuations in alpha-fetoprotein levels and a significant reduction in tumor size over time .
Case Study: Pancreatic Cancer Patient
In another instance, a patient with advanced pancreatic cancer experienced stable disease after eight weeks of treatment; however, the overall prognosis remained poor due to disease progression factors .
Safety Profile
This compound is generally well-tolerated, with hypercalcaemia being the most common side effect. Dosage adjustment is crucial to manage calcium levels effectively during treatment. Most patients tolerated doses ranging from 10 to 15 μg per day without severe adverse effects .
属性
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13+,24-14-/t21-,25-,26-,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLLALCJVJNGQQ-SEODYNFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025740 | |
Record name | Seocalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134404-52-7 | |
Record name | Seocalcitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134404-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Seocalcitol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134404527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seocalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04258 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Seocalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEOCALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0OZ0D9223 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。